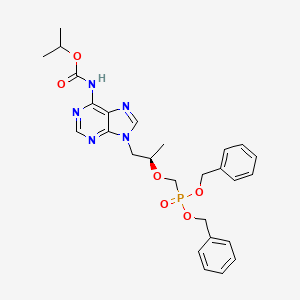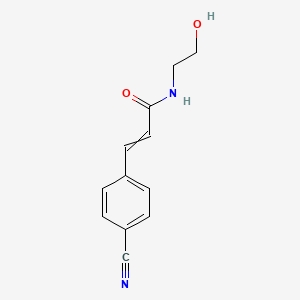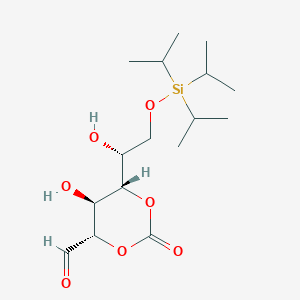
(4S,5S,6S)-5-hydroxy-6-((R)-1-hydroxy-2-(triisopropylsilyloxy)ethyl)-2-oxo-1,3-dioxane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate: is a specialized organic compound that belongs to the class of cyclic carbonates. Cyclic carbonates are known for their versatility and are often used in various chemical reactions and industrial applications. This particular compound is characterized by the presence of a triisopropylsilyl group attached to the D-galactal moiety, forming a cyclic carbonate structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate typically involves the cycloaddition of carbon dioxide to epoxides. This reaction is favored due to its high atom efficiency and the use of carbon dioxide, a renewable and non-toxic reactant . The reaction conditions often include the use of catalysts such as metal complexes or ionic liquids to facilitate the cycloaddition process .
Industrial Production Methods: On an industrial scale, the production of cyclic carbonates, including 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate, can be achieved through continuous flow processes. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate into alcohols or other reduced forms.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: Its cyclic carbonate structure can be utilized in drug design and delivery systems .
Industry: Industrially, 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is used in the production of polymers and as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate involves its ability to undergo cycloaddition reactions with carbon dioxide. This process is facilitated by the presence of catalysts that activate the epoxide ring, allowing for the formation of the cyclic carbonate structure . The molecular targets and pathways involved in these reactions are primarily related to the activation of carbon dioxide and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
Ethylene Carbonate: A widely used cyclic carbonate with applications in lithium-ion batteries and as a solvent.
Propylene Carbonate: Another common cyclic carbonate used in various industrial applications.
Dimethyl Carbonate: Known for its use as a solvent and in the production of polycarbonates.
Uniqueness: 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is unique due to the presence of the triisopropylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly valuable in specialized chemical reactions and applications where other cyclic carbonates may not be suitable .
Propiedades
Fórmula molecular |
C16H30O7Si |
|---|---|
Peso molecular |
362.49 g/mol |
Nombre IUPAC |
(4S,5S,6S)-5-hydroxy-6-[(1R)-1-hydroxy-2-tri(propan-2-yl)silyloxyethyl]-2-oxo-1,3-dioxane-4-carbaldehyde |
InChI |
InChI=1S/C16H30O7Si/c1-9(2)24(10(3)4,11(5)6)21-8-12(18)15-14(19)13(7-17)22-16(20)23-15/h7,9-15,18-19H,8H2,1-6H3/t12-,13-,14-,15+/m1/s1 |
Clave InChI |
CQASCRMAWIQBOB-TUVASFSCSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)OC[C@H]([C@H]1[C@@H]([C@H](OC(=O)O1)C=O)O)O |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC(C1C(C(OC(=O)O1)C=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
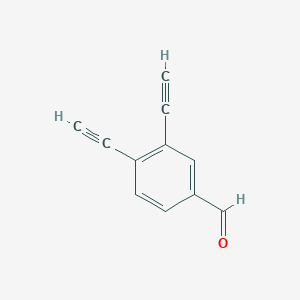
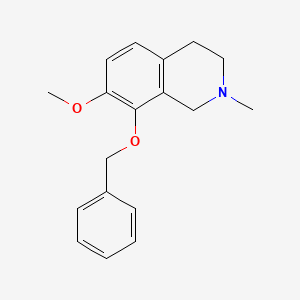
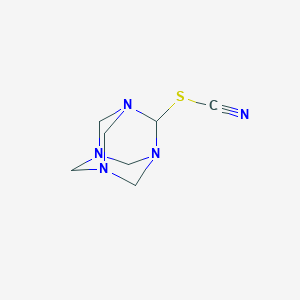
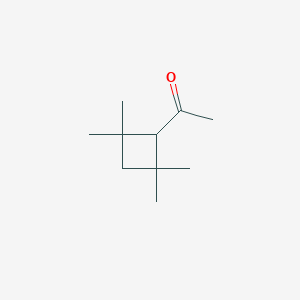
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
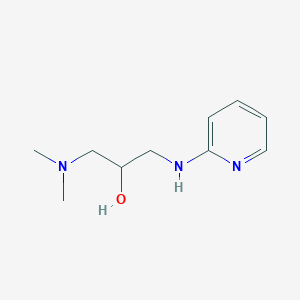
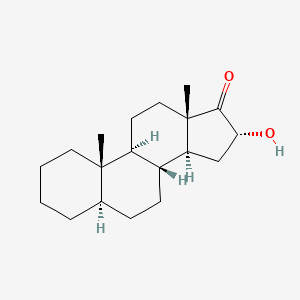

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
